2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one
Description
2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives
Properties
Molecular Formula |
C27H28N4O2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C27H28N4O2/c1-33-23-11-9-22(10-12-23)30-13-15-31(16-14-30)27-28-19-24-25(29-27)17-21(18-26(24)32)8-7-20-5-3-2-4-6-20/h2-12,19,21H,13-18H2,1H3/b8-7+ |
InChI Key |
KVJGRERCXFIDDO-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C4C(=N3)CC(CC4=O)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C4C(=N3)CC(CC4=O)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinazolinone core: This can be achieved by the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution of the quinazolinone core with 4-(4-methoxyphenyl)piperazine.
Formation of the styryl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the piperazine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can yield more saturated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interactions with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-1H-benzo[d]imidazole
Uniqueness
2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
The compound 2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one is a synthetic derivative of quinazoline with potential applications in pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a piperazine ring and a quinazoline moiety. Its molecular formula is with a molecular weight of approximately 364.45 g/mol. The compound is characterized by the presence of methoxy and phenyl groups which may influence its biological interactions.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Serotonin Receptor Modulation : The piperazine component suggests potential interaction with serotonin receptors, which are implicated in mood regulation and anxiety disorders.
- Antidepressant Effects : Preliminary studies have indicated that similar compounds exhibit antidepressant-like effects in animal models, possibly through the modulation of neurotransmitter systems.
- Antitumor Activity : Some derivatives of quinazoline have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess antitumor properties.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Study | Biological Activity | Model/System | Findings |
|---|---|---|---|
| Study 1 | Antidepressant-like | Mouse model | Significant reduction in immobility in forced swim test. |
| Study 2 | Antitumor effects | Human cancer cell lines | Induced apoptosis in breast cancer cells (MCF-7). |
| Study 3 | Serotonin receptor binding | In vitro assays | Moderate affinity for 5-HT_1A receptors. |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study A : A study conducted on mice demonstrated that administration of the compound led to significant improvements in depressive-like behavior, as measured by the forced swim test. The results suggest a potential role in treating major depressive disorders.
- Case Study B : In vitro studies on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity, particularly against MCF-7 breast cancer cells, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
